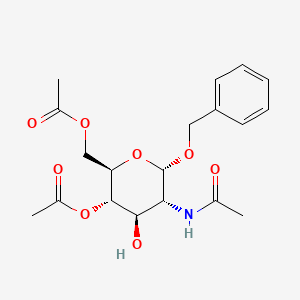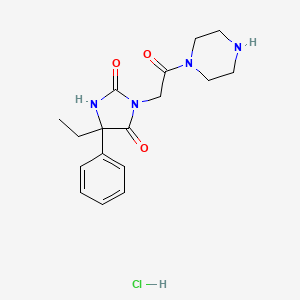
5-Ethyl-3-(2-oxo-2-piperazin-1-ylethyl)-5-phenylimidazolidine-2,4-dione hydrochloride
Descripción general
Descripción
5-Ethyl-3-(2-oxo-2-piperazin-1-ylethyl)-5-phenylimidazolidine-2,4-dione hydrochloride is a useful research compound. Its molecular formula is C17H23ClN4O3 and its molecular weight is 366.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Ethyl-3-(2-oxo-2-piperazin-1-ylethyl)-5-phenylimidazolidine-2,4-dione hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl-3-(2-oxo-2-piperazin-1-ylethyl)-5-phenylimidazolidine-2,4-dione hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Affinity and Selectivity Studies
Research on derivatives of 5-ethyl-3-(2-oxo-2-piperazin-1-ylethyl)-5-phenylimidazolidine-2,4-dione hydrochloride demonstrates significant insights into their pharmacological potential. Studies highlight the affinity and selectivity of these compounds toward serotonin (5-HT) receptors and adrenoceptors. For example, certain derivatives have shown significant to moderate affinities for 5-HT1A receptors in the nanomolar range. These findings suggest potential applications in developing therapeutic agents targeting serotonin receptors, which play a crucial role in mood regulation and could be beneficial in treating depression or anxiety disorders (Handzlik et al., 2011).
Chemosensitization in Antibiotic Resistance
Another critical area of application involves combating antibiotic resistance. Derivatives have been evaluated for their ability to improve the effectiveness of antibiotics against resistant strains of Staphylococcus aureus, including MRSA (methicillin-resistant S. aureus). This research suggests the potential of these compounds as chemosensitizers, possibly restoring the efficacy of antibiotics against resistant bacterial strains, thus offering a promising strategy in the fight against antibiotic resistance (Matys et al., 2015).
Antifungal Compound Development
The solubility and partitioning behavior of certain novel antifungal compounds, including derivatives related to the chemical structure , have been characterized, revealing poor solubility in water but better solubility in alcohols and lipophilic delivery pathways. These physicochemical properties are crucial for the development of new antifungal agents, as they influence the drug's absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to more effective treatments for fungal infections (Volkova et al., 2020).
Receptor-Ligand Interaction Studies
Further research into receptor-ligand interactions of these derivatives provides insights into their binding mechanisms, aiding in the design of drugs with enhanced specificity and efficacy. This is particularly relevant for developing new therapeutic agents targeting the serotonin 5-HT7 receptor, implicated in various neurological and psychiatric disorders. Such studies lay the groundwork for rational drug design, enabling the creation of compounds with improved therapeutic profiles (Kucwaj-Brysz et al., 2018).
Propiedades
IUPAC Name |
5-ethyl-3-(2-oxo-2-piperazin-1-ylethyl)-5-phenylimidazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3.ClH/c1-2-17(13-6-4-3-5-7-13)15(23)21(16(24)19-17)12-14(22)20-10-8-18-9-11-20;/h3-7,18H,2,8-12H2,1H3,(H,19,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTSPVLZORYRIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CC(=O)N2CCNCC2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride](/img/structure/B1518627.png)


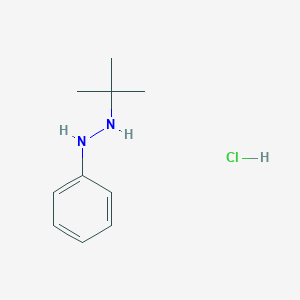
![N-cyclopropyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide](/img/structure/B1518637.png)
![1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/structure/B1518638.png)
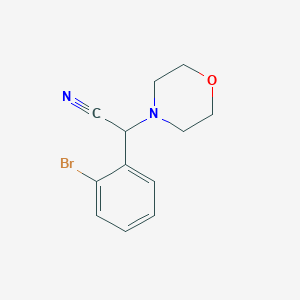
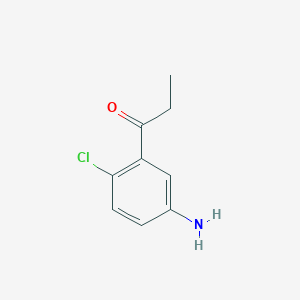

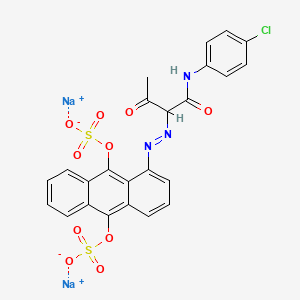
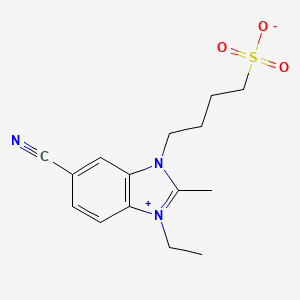
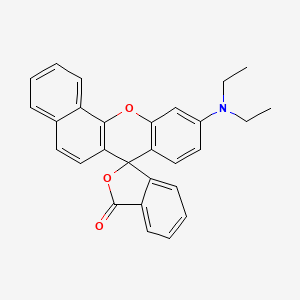
![[(1E)-1-Methoxy-2-nitrovinyl]methylamine](/img/structure/B1518651.png)
